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D-Allose-d1

Cat. No.: B12401453
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-WSVZDRBMSA-N
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Description

Contextualization of Rare Sugars within Glycobiological Systems

Rare sugars are defined as monosaccharides and their derivatives that are found infrequently in nature. glycoforum.gr.jp While sugars like D-glucose are abundant and central to energy metabolism, rare sugars exist in limited quantities. glycoforum.gr.jpbidmc.org The International Society of Rare Sugars specifies that the term "rare" pertains to their low natural abundance rather than their structure or function. glycoforum.gr.jp Despite their scarcity, these sugars are not merely curiosities; they participate in various biological processes and exhibit unique physiological properties. iafns.orgnih.gov For instance, some rare sugars have demonstrated potential as low-calorie sweeteners and may play roles in modulating metabolic pathways and immune responses. iafns.orgnih.gov Their limited presence in nature has historically made them challenging to study, but advancements in enzymatic and microbial synthesis are making them more accessible for research. nih.govnih.gov

Significance of D-Allose as a C-3 Epimer of D-Glucose

D-Allose is a rare aldohexose sugar that holds particular significance due to its structural relationship with D-glucose. nih.gov It is the C-3 epimer of D-glucose, meaning the two molecules differ only in the stereochemical arrangement of the hydroxyl group at the third carbon atom. pdx.edupearson.comvaia.com This seemingly minor structural variance results in distinct biological activities. nih.gov While D-glucose is a primary energy source for most organisms, D-allose is not readily metabolized and has been shown to exhibit a range of physiological effects, including anti-inflammatory, antioxidant, and potential anti-cancer properties. ontosight.aiontosight.aimedchemexpress.commedchemexpress.com The biosynthesis of D-allose can be achieved from D-glucose through a series of enzymatic reactions, highlighting the close biochemical connection between these two monosaccharides. frontiersin.org

Rationale for Deuterium (B1214612) Labeling (D-Allose-d1) in Mechanistic and Methodological Research

The strategic replacement of a hydrogen atom with its stable isotope, deuterium, in a molecule like D-allose to create this compound, is a powerful technique in scientific research. This isotopic labeling offers several advantages:

Mechanistic Elucidation: Deuterium labeling is instrumental in studying reaction mechanisms. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a different rate than those involving a carbon-hydrogen bond. This effect provides valuable insights into the rate-determining steps of enzymatic and chemical reactions. scbt.com

Metabolic Tracing: Labeled compounds like this compound serve as tracers to follow the metabolic fate of molecules within a biological system. isotope.com Researchers can track the incorporation and transformation of D-allose in cells and organisms without using radioactive isotopes. rsc.org This is crucial for understanding how rare sugars are processed and what metabolic pathways they influence. oup.comrsc.org

Analytical Enhancement: In analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterium labeling is invaluable. researchgate.net In MS, the known mass difference allows for the clear identification of the labeled molecule and its metabolites. nih.gov In NMR, selective deuteration can simplify complex spectra, aiding in the structural analysis of carbohydrates and their interactions with other molecules.

Overview of Current Research Trajectories and Gaps for this compound

Current research on D-allose is focused on its various physiological functions, including its potential as a therapeutic agent. nih.govnih.govresearchgate.net Studies have explored its anti-inflammatory, anti-cancer, and neuroprotective effects. medchemexpress.commedchemexpress.comfortunejournals.com The biosynthesis of D-allose is also an active area of investigation, with the goal of developing more efficient production methods. nih.govtandfonline.com

However, the specific use of this compound is still a developing field. While the principles of deuterium labeling are well-established for more common sugars like glucose, dedicated studies employing this compound are less prevalent. isotope.com There is a significant opportunity to apply this labeled compound to:

Precisely map the metabolic pathways of D-allose in various cell types and organisms.

Investigate the mechanisms of action of the enzymes involved in D-allose metabolism. ontosight.ai

Explore the impact of D-allose on the gut microbiome with greater detail. semanticscholar.org

Develop and validate new analytical methods for the detection and quantification of D-allose in biological samples.

The primary gap in the research landscape is the limited number of studies that have synthesized and utilized this compound to answer fundamental questions about the biochemistry and physiological roles of its non-labeled counterpart. As the availability of rare sugars and the tools to study them improve, research focusing specifically on this compound is poised to provide deeper insights into the world of glycobiology.

Data Tables

Table 1: Comparison of D-Allose and D-Glucose

FeatureD-AlloseD-Glucose
Classification Rare Sugar, AldohexoseAbundant Sugar, Aldohexose
Natural Abundance Limited glycoforum.gr.jpHighly Abundant glycoforum.gr.jp
Epimeric Relationship C-3 Epimer of D-Glucose nih.gov---
Primary Biological Role Various physiological effects (e.g., anti-inflammatory) ontosight.aiPrimary energy source glycoforum.gr.jp

Table 2: Applications of Deuterium Labeling in Carbohydrate Research

ApplicationDescription
Mechanistic Studies Elucidating reaction pathways by observing kinetic isotope effects. scbt.com
Metabolic Tracing Following the fate of carbohydrates in biological systems without radioactivity. oup.com
Analytical Chemistry Serving as an internal standard and simplifying complex spectra in MS and NMR. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12401453 D-Allose-d1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5D

InChI Key

GZCGUPFRVQAUEE-WSVZDRBMSA-N

Isomeric SMILES

[2H][C@]([C@H](C=O)O)([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Advanced Synthetic and Biotechnological Methodologies for D Allose D1

Chemical Synthesis Approaches for Deuterium-Labeled D-Allose

The chemical synthesis of D-Allose-d1 necessitates precise control over regioselectivity and stereochemistry to ensure the deuterium (B1214612) atom is introduced at the desired C1 position without altering the inherent chirality of the D-allose scaffold.

Regioselective Deuteration Strategies for this compound Synthesis

Regioselective deuteration is crucial for the specific labeling of the C1 position of D-allose. Various methods have been developed for the selective deuterium labeling of carbohydrates, which can be adapted for the synthesis of this compound.

One powerful strategy involves the heterogeneous ruthenium-on-carbon (Ru/C) catalyzed hydrogen-deuterium (H-D) exchange reaction in deuterium oxide (D₂O). researchgate.net This method allows for direct and efficient deuteration of sugars. researchgate.net The key to achieving regioselectivity lies in the strategic use of protecting groups. The H-D exchange reaction selectively occurs on carbons adjacent to free hydroxyl groups. researchgate.net Therefore, to synthesize this compound, a precursor with all hydroxyl groups protected except for the anomeric position would be required. A more practical approach would be the reduction of a D-allono-1,5-lactone precursor with a deuterium source like sodium borodeuteride (NaBD₄). This classical method in carbohydrate chemistry allows for specific deuterium incorporation at the C1 position.

Homogeneous transition metal pincer catalysts, specifically those based on iron, have also been shown to regioselectively deuterate primary alcohols exclusively at the α-position using D₂O as both the deuterium source and solvent. rsc.org This approach could potentially be applied to a suitably protected D-allofuranose or D-allopyranose precursor where the C1 hydroxyl group is accessible.

Below is a table summarizing potential regioselective deuteration strategies.

Interactive Data Table: Regioselective Deuteration Strategies
Method Catalyst/Reagent Deuterium Source Key Principle for Selectivity
Catalytic H-D Exchange Ruthenium-on-carbon (Ru/C) D₂O Exchange occurs only at carbons adjacent to free hydroxyl groups; requires selective protection. researchgate.net
Lactone Reduction Sodium borodeuteride (NaBD₄) NaBD₄ Reduction of the C1 carbonyl of a D-allonolactone specifically introduces deuterium at C1.
Homogeneous Catalysis Iron Pincer Complex D₂O Catalyzes deuteration specifically at the α-position to an alcohol. rsc.org

Stereochemical Control in Deuterium Incorporation for this compound

Maintaining the correct stereoconfiguration of D-allose during deuteration is paramount. The stereochemistry of D-allose is defined by the specific arrangement of its hydroxyl groups, particularly its identity as a C3 epimer of D-glucose. researchgate.net

In multi-step synthetic approaches, stereochemical control is typically established by starting with a precursor that already possesses the desired D-allose stereochemistry. For example, synthetic routes starting from D-glucose can be designed to yield D-allopyranosyl acceptors. rsc.orgconicet.gov.ar When a method like lactone reduction is employed, the stereochemistry of the existing chiral centers (C2, C3, C4, C5) remains undisturbed. The reduction of the planar carbonyl group at C1 can produce both α and β anomers, which can then be separated. The stereoselectivity of the reduction can often be influenced by the choice of reducing agent and reaction conditions.

Multi-Step Synthetic Pathways for Complex Deuterium-Labeled D-Allose Analogues

The synthesis of more complex molecules incorporating a this compound moiety, such as oligosaccharides or glycoconjugates, relies on multi-step pathways. A common strategy involves the initial synthesis of a partially protected this compound derivative, known as a glycosyl acceptor, which can then be used in subsequent glycosylation reactions.

Researchers have developed methods to synthesize D-allopyranosyl acceptors with specific hydroxyl groups available for glycosylation, for instance, at the OH-3 and OH-4 positions, starting from D-glucose precursors. researchgate.netrsc.org By analogy, a this compound glycosyl acceptor could be synthesized and then reacted with a glycosyl donor (e.g., a galactose trichloroacetimidate) to form a disaccharide. rsc.org This approach allows the pre-labeled this compound unit to be incorporated into larger, more complex carbohydrate structures in a controlled manner, ensuring the deuterium label is retained at the specific C1 position of the allose unit.

Biotechnological Production of Deuterium-Labeled D-Allose

Biotechnological methods, particularly enzymatic conversions, offer environmentally benign and highly specific routes for sugar production. frontiersin.org These strategies can be adapted for the synthesis of this compound by utilizing deuterated precursors.

Enzymatic Bioconversion Strategies for this compound (e.g., Izumoring with Deuterated Precursors)

The most prominent biotechnological route for D-allose production is based on the "Izumoring" strategy, a concept for the comprehensive bioproduction of rare sugars through a network of enzymatic reactions. frontiersin.orgnih.govresearchgate.net The key step in D-allose synthesis is the isomerization of D-psicose (also known as D-allulose) to D-allose. nih.govglycoforum.gr.jp

This specific conversion is catalyzed by enzymes with broad substrate specificity, most notably L-rhamnose isomerase (L-RI). glycoforum.gr.jpresearchgate.netfrontiersin.org To produce this compound via this pathway, a deuterated precursor, specifically D-psicose-d1, would be required. The L-rhamnose isomerase would then catalyze the isomerization, transferring the deuterium from C1 of the ketose (D-psicose-d1) to C1 of the resulting aldose (this compound).

Enzymatic Cascade for D-Allose Production:

Isomerization: D-glucose is converted to D-fructose, catalyzed by D-glucose isomerase (also known as xylose isomerase). frontiersin.org

Epimerization: D-fructose is converted to D-psicose, catalyzed by D-tagatose 3-epimerase (DTE) or D-psicose 3-epimerase (DPE). researchgate.netmdpi.com

Isomerization: D-psicose is converted to D-allose, catalyzed by L-rhamnose isomerase or ribose-5-phosphate (B1218738) isomerase (RPI). frontiersin.orgnih.gov

By feeding a deuterated precursor (e.g., D-psicose-d1) into the final step, or an earlier deuterated substrate, this compound could be specifically synthesized.

Interactive Data Table: Key Enzymes in the Biotechnological Production of D-Allose

Enzyme Abbreviation EC Number Reaction Catalyzed Source Organism Example
L-Rhamnose Isomerase L-RI 5.3.1.14 D-Psicose ⇌ D-Allose Clostridium stercorarium researchgate.net
Ribose-5-Phosphate Isomerase RPI 5.3.1.6 D-Psicose ⇌ D-Allose Clostridium thermocellum frontiersin.org
D-Tagatose 3-Epimerase DTE 5.1.3.- D-Fructose ⇌ D-Psicose Pseudomonas cichorii glycoforum.gr.jp
D-Glucose Isomerase DGI 5.3.1.5 D-Glucose ⇌ D-Fructose Thermoanaerobacter ethanolicus frontiersin.org
Engineering of Enzymes for Deuterium-Specific Substrate Conversion

Metabolic engineering of host organisms like Escherichia coli has been successfully used to produce D-allose from D-glucose. frontiersin.orgnih.gov These efforts involve co-expressing the necessary enzymes (e.g., D-glucose isomerase, D-allulose 3-epimerase, and ribose-5-phosphate isomerase) and optimizing metabolic fluxes by knocking out competing pathways. nih.gov For example, a mutant of ribose-5-phosphate isomerase from Clostridium thermocellum (R132E) was reported to have higher specific activity and catalytic efficiency for D-psicose. frontiersin.org Such engineered strains and improved enzymes could be directly applied to the bioconversion of deuterated precursors, potentially leading to more efficient production of this compound. While engineering for "deuterium-specificity" is not a common goal, enhancing catalytic efficiency through methods like directed evolution could help overcome any kinetic disadvantages associated with the cleavage of a C-D bond compared to a C-H bond during the reaction.

Optimization of Bioreaction Parameters for Enhanced Deuterium Enrichment

The efficiency of deuterium enrichment in this compound during enzymatic synthesis is critically dependent on the careful optimization of several bioreaction parameters. The enzymatic conversion of a suitable substrate to D-allose is often accomplished using enzymes such as L-rhamnose isomerase. For the production of this compound, this reaction would be carried out in a deuterium-enriched environment, typically using heavy water (D₂O) as the solvent.

Key parameters that require optimization include temperature, pH, substrate concentration, and enzyme loading. Studies on the non-deuterated synthesis of D-allose have shown that optimal conditions can significantly enhance product yield. For instance, the conversion of D-allulose to D-allose using a commercial immobilized glucose isomerase was found to be optimal at a pH of 8.0 and a temperature of 60°C. frontiersin.orgnih.govresearchgate.net The half-life of the enzyme is a crucial factor, with studies showing significant decreases in stability at higher temperatures. nih.gov For example, the half-life of one glucose isomerase was 854 hours at 60°C, but dropped to only 47 hours at 80°C. nih.gov

In the context of this compound production, these parameters must be re-evaluated to account for the kinetic isotope effect of deuterium, which can alter enzyme activity and reaction rates. The use of D₂O as a solvent can also influence the pKa of ionizable groups in the enzyme's active site and the substrate, thereby shifting the optimal pH for the reaction.

Table 1: Optimized Bioreaction Parameters for D-Allose Production (Non-Deuterated Analogue)

Parameter Optimal Value Enzyme Source Reference
pH 8.0 Commercial Glucose Isomerase frontiersin.orgnih.govresearchgate.net
Temperature 60°C Commercial Glucose Isomerase frontiersin.orgnih.govresearchgate.net
Substrate Concentration 500 g/L D-allulose Commercial Glucose Isomerase frontiersin.orgnih.govresearchgate.net
Enzyme L-rhamnose isomerase Pseudomonas stutzeri frontiersin.org
Conversion Yield 30% Commercial Glucose Isomerase frontiersin.orgnih.govresearchgate.net
Productivity 36 g/L/h Commercial Glucose Isomerase frontiersin.orgnih.govresearchgate.net

Microbial Fermentation for this compound Production

Microbial fermentation presents a promising and sustainable alternative to enzymatic methods for the production of this compound. This approach leverages metabolically engineered microorganisms to convert a simple, often inexpensive, carbon source into the desired deuterated rare sugar.

Metabolic Pathway Engineering in Host Organisms for Deuterium-Labeled D-Allose Biosynthesis

The biosynthesis of this compound in a host organism like Escherichia coli necessitates significant metabolic engineering to channel carbon flux towards the target molecule and facilitate deuterium incorporation. A common strategy involves constructing a synthetic pathway, often referred to as the "Izumoring" pathway, which consists of a series of enzymatic epimerizations. researchgate.netfrontiersin.orgnih.gov

One such engineered pathway in E. coli for the production of D-allose from D-glucose involves the co-expression of four key enzymes: D-galactose:H⁺ symporter (GalP), D-glucose isomerase (DGI), D-allulose 3-epimerase (DAE), and ribose-5-phosphate isomerase (RPI). researchgate.netfrontiersin.orgnih.gov To enhance the yield, further modifications are required to prevent the metabolization of the substrate and intermediates. This includes knocking out genes involved in the phosphorylation of D-glucose and D-fructose, such as fruA, ptsG, glk, mak, pfkA, and pfkB. researchgate.netfrontiersin.orgnih.gov Additionally, inactivating the native D-allose transporter (alsB) can prevent the product from being transported out of the cell, thereby driving the reversible reactions towards D-allose formation. researchgate.netfrontiersin.orgnih.gov

For the production of this compound, this engineered strain would be cultured in a minimal medium where a simple carbon source like glycerol (B35011) is provided for cell growth, and the substrate (e.g., D-glucose) is supplied in a D₂O-based medium. researchgate.netfrontiersin.orgnih.gov The deuterium from the heavy water is incorporated into the sugar molecules during the enzymatic reactions of the engineered pathway.

Another innovative approach involves a phosphorylation-dephosphorylation pathway. nih.govresearchgate.net This strategy can potentially achieve a higher conversion of the substrate. In this method, D-fructose is first phosphorylated to fructose-6-phosphate, which is then converted to allulose-6-phosphate by allulose-6-phosphate epimerase. Finally, a phosphatase removes the phosphate (B84403) group to yield D-allulose, which can then be converted to D-allose. nih.govresearchgate.net Adapting this for this compound production would similarly involve running the biotransformation in a deuterium-rich medium.

Table 2: Key Genes and Enzymes in Engineered E. coli for D-Allose Biosynthesis

Gene/Enzyme Function in Pathway Engineering Strategy Reference
GalP D-galactose:H⁺ symporter Co-expression researchgate.netfrontiersin.orgnih.gov
DGI D-glucose isomerase Co-expression researchgate.netfrontiersin.orgnih.gov
DAE D-allulose 3-epimerase Co-expression researchgate.netfrontiersin.orgnih.gov
RPI Ribose-5-phosphate isomerase Co-expression researchgate.netfrontiersin.orgnih.gov
fruA, ptsG, glk, mak, pfkA, pfkB Phosphorylation of sugars Gene knockout researchgate.netfrontiersin.orgnih.gov
alsB D-allose transporter Gene inactivation researchgate.netfrontiersin.orgnih.gov
AlsE Allulose-6-phosphate epimerase Co-expression (alternative pathway) nih.govresearchgate.net
A6PP Allulose-6-phosphate phosphatase Co-expression (alternative pathway) nih.govresearchgate.net
Bioreactor Design and Process Intensification for this compound Scale-Up

Scaling up the production of this compound from laboratory to industrial scale requires careful consideration of bioreactor design and process intensification strategies. The primary goal is to maintain optimal conditions for the engineered microorganisms to ensure high productivity and deuterium enrichment.

Stirred-tank bioreactors are commonly used for microbial fermentation due to their excellent mixing and mass transfer characteristics. researchgate.net For this compound production, the bioreactor must be designed to handle the specific requirements of the process. This includes precise control of temperature, pH, and dissolved oxygen levels. Given that the biosynthesis will occur in a D₂O-based medium, materials used in the bioreactor construction should be compatible with heavy water.

Process intensification strategies aim to increase the efficiency and productivity of the fermentation process. One such strategy is fed-batch fermentation, where the substrate is fed to the bioreactor over time, allowing for higher cell densities and product titers. In a fed-batch process for D-allose, an engineered E. coli strain achieved a titer of 4.17 g/L. nih.gov

Another approach is the use of a packed bed reactor with immobilized enzymes or whole cells. frontiersin.orgnih.govresearchgate.net This can offer advantages such as continuous operation and easier product separation. For D-allose production, a packed bed reactor using commercial glucose isomerase demonstrated continuous production for over 20 days, achieving a productivity of 36 g/L/h. frontiersin.orgnih.govresearchgate.net Adapting such a system for this compound would involve continuously feeding the deuterated substrate through the reactor.

The choice of bioreactor and operational strategy will depend on factors such as the specific engineered strain, the desired scale of production, and economic considerations. The key is to create a controlled environment that maximizes the biosynthetic capacity of the microorganisms while ensuring a high degree of deuterium incorporation.

Advanced Purification and Isolation Techniques for this compound

The final step in the production of this compound is its purification and isolation from the fermentation broth or enzymatic reaction mixture. This is a critical step, as the final product must be of high purity, free from other sugars, salts, and cellular components. The structural similarity of monosaccharides makes their separation challenging.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of sugars. shimadzu.com Several HPLC modes can be employed, including ligand exchange, hydrophilic interaction liquid chromatography (HILIC), and anion exchange chromatography. lcms.cz Ligand exchange chromatography, using a column with a metal counterion like calcium, is particularly effective for separating monosaccharides. shimadzu.com

For the specific challenge of separating deuterated and non-deuterated forms of a sugar, gas chromatography (GC) has proven to be a powerful technique. acs.orgacs.org By converting the sugars into more volatile derivatives, such as O-trimethylsilyl (TMS) ethers, it is possible to achieve complete separation of compounds that differ only in their isotopic composition. acs.org For example, glucose and glucose-d₇ have been successfully separated using high-efficiency capillary GC columns. acs.org This approach would be directly applicable to the purification of this compound, allowing for the removal of any residual non-deuterated D-allose or other sugar isomers.

Another effective method is borate (B1201080) complex anion exchange chromatography. shimadzu.com Sugars form negatively charged complexes with borate, which can then be separated on an anion exchange column. By using a gradient of borate buffer, it is possible to achieve efficient separation of a mixture of monosaccharides and disaccharides. shimadzu.com

The selection of the most appropriate purification strategy will depend on the scale of production and the required purity of the final this compound product. A multi-step purification process, potentially combining different chromatographic techniques, may be necessary to achieve the desired level of purity.

Analytical and Spectroscopic Characterization of D Allose D1

Mass Spectrometry (MS) Applications for D-Allose-d1 Analysis

Mass spectrometry serves as a cornerstone for the analysis of isotopically labeled compounds like this compound. Its high sensitivity and mass accuracy enable detailed characterization from minute sample quantities. nih.gov

High-Resolution Mass Spectrometry for Isotopic Purity and Stoichiometry Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the isotopic purity and elemental composition of this compound. Unlike nominal mass spectrometers, HRMS instruments can measure mass-to-charge ratios (m/z) with high accuracy, typically within a few parts per million (ppm), which allows for the clear separation of isotopic peaks. enovatia.com This capability is crucial for distinguishing this compound from its unlabeled counterpart and other naturally occurring isotopologues, such as those containing ¹³C.

The primary goal is to confirm the incorporation of a single deuterium (B1214612) atom by observing the expected mass difference. The monoisotopic mass of a molecule is calculated using the mass of the most abundant isotope of each element. fu-berlin.de For this compound, the mass will be higher than that of unlabeled D-Allose by the difference between the mass of a deuterium atom and a protium (B1232500) atom. HRMS can readily resolve these small mass differences, allowing for the precise determination of the isotopic distribution and thus the isotopic purity of the sample. nih.gov Electrospray ionization (ESI) is a soft ionization technique often paired with HRMS for such analyses, as it preserves the integrity of the molecule during ionization. nih.govthermofisher.com

Table 1: Theoretical Monoisotopic Masses of D-Allose and D-Allose-1-d1 Isotopologues

This table illustrates the subtle mass differences that high-resolution mass spectrometry can detect, which is essential for confirming the successful synthesis and isotopic purity of this compound.

Compound/IsotopologueFormulaTheoretical Monoisotopic Mass (Da)
D-AlloseC₆H₁₂O₆180.06339
D-Allose-¹³C₁¹³CC₅H₁₂O₆181.06674
D-Allose-1-d1 C₆H₁₁DO₆ 181.06967

Quantitative Analysis of this compound in Complex Biological Matrices

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the quantification of metabolites in complex biological samples like serum, plasma, or cell extracts. cnrs.frwaters.com When quantifying endogenous D-Allose, the use of a stable isotope-labeled internal standard, such as this compound, is the gold standard. nih.gov

The deuterated standard is chemically identical to the analyte, so it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. nih.gov However, it is differentiated by its mass. By adding a known amount of this compound to a sample, the endogenous D-Allose can be accurately quantified by comparing the signal intensity of the analyte's mass trace to that of the internal standard. This isotope dilution mass spectrometry approach corrects for sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides detailed atomic-level information about the structure and conformation of molecules in solution. For this compound, a combination of deuterium, proton, and carbon NMR techniques offers a complete analytical picture.

Deuterium NMR (²H NMR) for Direct Positional Information

Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nucleus, which has a spin of 1. wikipedia.org Its most direct application for this compound is to confirm the presence and success of the deuteration process. A ²H NMR spectrum of this compound will show a signal only at the chemical shift corresponding to the position of the deuterium atom, providing unambiguous proof of its location. wikipedia.orgspectralservice.de

While the natural abundance of deuterium is very low (0.016%), enriched samples like this compound produce a strong signal. wikipedia.org The resolution of ²H NMR is generally lower than that of ¹H NMR, but this is often not a limitation as its purpose here is primarily for positional verification rather than resolving complex coupling patterns. wikipedia.orgumich.edu

Table 3: Expected ²H NMR Chemical Shift for this compound

This table presents a hypothetical chemical shift in a ²H NMR spectrum, which would confirm the presence of the deuterium label at a specific carbon position.

Deuterium PositionTypical Chemical Shift Range (ppm)Multiplicity
C1-D (anomeric)4.5 - 5.5Singlet (broad)
C2-D to C6-D3.0 - 4.5Singlet (broad)

Multidimensional ¹H and ¹³C NMR for Conformational and Configurational Analysis of this compound

Proton (¹H) and Carbon-13 (¹³C) NMR, particularly in two-dimensional (2D) formats like COSY, HSQC, and HMBC, are essential for determining the complete three-dimensional structure and conformation of this compound in solution. mdpi.comauremn.org.br These techniques allow for the assignment of all proton and carbon signals and the measurement of coupling constants, which provide information on dihedral angles and, consequently, molecular conformation. acs.orgacdlabs.com

The substitution of a proton with a deuterium atom has several observable effects in ¹H and ¹³C NMR spectra:

Disappearance of Signal: In the ¹H NMR spectrum, the signal corresponding to the proton at the deuterated position will be absent.

Simplification of Coupling: Protons on adjacent carbons will no longer couple to the nucleus at the deuterated position, simplifying their multiplet patterns.

Isotope Shifts: The presence of deuterium induces small but measurable shifts in the resonance frequencies of nearby ¹³C and ¹H nuclei (typically upfield shifts). acs.orgnd.edu These isotope effects can provide additional information for signal assignment and conformational analysis.

Studies on unlabeled D-Allose have shown that it exists as an equilibrium of different anomers and ring forms, with the β-D-pyranose form being predominant and adopting a 4C1 chair conformation. researchgate.net NMR analysis of this compound would be expected to confirm this conformational preference, with the deuterium label serving as a unique probe within the structure.

Table 4: Hypothetical ¹³C NMR Chemical Shifts (ppm) for β-D-Allopyranose and the Isotope Effect in β-D-Allopyranose-1-d1

This table illustrates the expected ¹³C chemical shifts for the major anomer of D-Allose and the subtle upfield shift (isotope effect) of the adjacent carbon (C2) upon deuteration at the C1 position. Data for unlabeled D-Allose is based on published values. omicronbio.com

Carbon AtomD-Allose (ppm)D-Allose-1-d1 (ppm, hypothetical)Isotope Shift (Δδ, ppm)
C194.594.2 (broadened)-0.3
C268.268.1-0.1
C372.172.10.0
C467.567.50.0
C576.376.30.0
C662.062.00.0

Applications of Solid-State NMR for this compound in Crystalline or Amorphous States

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the structural and dynamic analysis of solid materials, including crystalline and amorphous forms of this compound. creative-biostructure.compreprints.orgroutledge.com Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as dipolar couplings, chemical shift anisotropy (CSA), and for certain nuclei, quadrupolar interactions. creative-biostructure.com To obtain high-resolution spectra from solid samples, techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed. creative-biostructure.combruker.comnih.gov

In the context of this compound, ssNMR can provide detailed insights into its solid-state properties. For crystalline this compound, ssNMR can be used to:

Determine Polymorphism: Identify and characterize different crystalline forms (polymorphs), which can have distinct physical properties. bruker.comcrystalpharmatech.com The technique is highly sensitive to the local environment of each nucleus, allowing for the differentiation of various packing arrangements in the crystal lattice. bruker.com

Elucidate Molecular Structure: Provide information on bond lengths, angles, and torsion angles within the this compound molecule in its crystalline state. Two-dimensional ssNMR experiments, such as those correlating carbon-13 and proton chemical shifts, can reveal through-bond and through-space connectivities. huji.ac.il

Analyze Intermolecular Interactions: Probe hydrogen bonding networks and other intermolecular interactions that stabilize the crystal structure. This is achieved by measuring internuclear distances and observing the effect of these interactions on chemical shifts.

For amorphous this compound, ssNMR is particularly valuable as other techniques like X-ray diffraction are less informative. Applications include:

Characterizing Amorphous Dispersions: In pharmaceutical or material science applications, this compound might be dispersed in an amorphous state within a polymer matrix. ssNMR can assess the degree of dispersion and identify any interactions between the sugar and the matrix. crystalpharmatech.com

Studying Molecular Mobility: By measuring relaxation times and using variable temperature experiments, ssNMR can characterize the dynamics and mobility of this compound molecules in the amorphous phase. routledge.com This information is crucial for understanding the physical stability of the amorphous form.

Quantifying Amorphous Content: ssNMR can be used to determine the ratio of crystalline to amorphous material in a mixed-phase sample. bruker.com

Advanced ssNMR techniques such as Dynamic Nuclear Polarization (DNP) can significantly enhance the sensitivity of the experiments, allowing for the analysis of smaller sample quantities or the acquisition of spectra in a shorter time. bruker.comethz.ch This is particularly beneficial for studying isotopically labeled compounds like this compound.

Table 1: Comparison of Solid-State NMR Applications for Crystalline and Amorphous this compound

FeatureCrystalline this compoundAmorphous this compound
Primary Information Precise 3D structure, crystal packing, polymorphism. bruker.comcrystalpharmatech.comMolecular mobility, conformational distribution, interactions in a matrix. routledge.comcrystalpharmatech.com
Spectral Linewidths Narrow, well-resolved peaks. ualberta.caBroad peaks due to a distribution of local environments. ualberta.ca
Key Techniques CP/MAS, 2D correlation spectroscopy. bruker.comhuji.ac.ilRelaxation time measurements, variable temperature studies, DNP for sensitivity enhancement. routledge.combruker.comethz.ch
Structural Insights Defines a single, repeating unit cell.Characterizes a range of conformations and local structures.
Dynamic Insights Limited to internal molecular motions and lattice vibrations.Provides information on segmental motions, rotational and translational diffusion.

Chromatographic Techniques for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of carbohydrates. uc.pt For the analysis of this compound, coupling HPLC with an isotope-specific detector, such as a mass spectrometer (MS), provides a powerful analytical tool. nih.gov This combination, known as HPLC-MS, allows for both the chromatographic separation of this compound from other sugars and its specific detection based on its unique mass-to-charge ratio, which is increased by one due to the deuterium atom.

The chromatographic separation of sugars like this compound can be challenging due to their high polarity and structural similarity to other monosaccharides. restek.com Several HPLC modes can be employed:

Normal-Phase Chromatography: Uses a polar stationary phase and a non-polar mobile phase.

Reversed-Phase Chromatography: While less common for underivatized sugars, it can be used with ion-pairing reagents to enhance retention. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a popular choice for polar analytes like sugars, providing good separation and compatibility with mass spectrometry. unipi.it

Ion-Exchange Chromatography: Can be used to separate sugars based on their interactions with a charged stationary phase, often at high pH.

Once separated by HPLC, the eluent is introduced into the mass spectrometer. Isotope-specific detection is typically achieved using selected ion monitoring (SIM), where the mass spectrometer is set to detect the specific mass-to-charge ratio of the deuterated this compound. researchgate.net This provides high selectivity and sensitivity, allowing for the accurate quantification of this compound even in complex biological matrices where other sugars are present in high concentrations. The use of an isotopically labeled internal standard, such as ¹³C-labeled allose, can further improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response. unipi.it

Table 2: HPLC Parameters for this compound Analysis

ParameterTypical Conditions
Column HILIC column, Amine-based column, or specialized carbohydrate analysis column. unipi.it
Mobile Phase Acetonitrile/water gradient for HILIC. unipi.it
Detector Mass Spectrometer (MS) for isotope-specific detection. nih.gov
Ionization Mode Electrospray Ionization (ESI), often in negative ion mode for sugars.
MS Detection Mode Selected Ion Monitoring (SIM) for the specific m/z of this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of monosaccharides, offering high resolution and sensitivity. mdpi.com However, sugars like this compound are non-volatile and must be chemically modified into volatile derivatives before they can be analyzed by GC. restek.comshimadzu.com

The derivatization process typically involves converting the hydroxyl groups of the sugar into less polar, more volatile functional groups. Common derivatization methods for sugars include:

Silylation: Reacting the sugar with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. massbank.euresearchgate.net This is a widely used method, though it can sometimes produce multiple derivative peaks for a single sugar due to the presence of anomers. restek.com

Acetylation: Converting the hydroxyl groups to acetate (B1210297) esters.

Oximation followed by Silylation: This two-step process first converts the aldehyde group to an oxime, which can then be silylated along with the hydroxyl groups. This can help to simplify the resulting chromatogram. restek.comrestek.com

After derivatization, the volatile this compound derivative is injected into the gas chromatograph, where it is separated from other derivatized compounds based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The mass spectrum of the derivatized this compound will show characteristic fragmentation patterns, and the presence of the deuterium atom will result in a one-mass-unit shift in the molecular ion and any fragments containing the deuterium label. This allows for the selective identification and quantification of this compound. nih.gov

Table 3: GC-MS Analysis of Derivatized this compound

StepDescriptionKey Considerations
Derivatization Conversion of this compound to a volatile derivative (e.g., TMS ether). shimadzu.commassbank.euChoice of derivatization agent and reaction conditions to ensure complete reaction and minimize side products. restek.commdpi.com
GC Separation Separation of the derivatized this compound on a capillary GC column.Optimization of the temperature program for good resolution of sugar isomers. nih.gov
MS Detection Ionization and mass analysis of the separated derivative.Use of selected ion monitoring for specific detection of the deuterated compound. nih.gov

Advanced Spectroscopic Methods for this compound (e.g., Rotational Spectroscopy for Conformational Landscapes)

Rotational spectroscopy is a high-resolution technique used to study the rotational motion of molecules in the gas phase. wikipedia.org By precisely measuring the frequencies of transitions between quantized rotational energy levels, it is possible to determine the molecule's moments of inertia with very high accuracy. From these moments of inertia, detailed information about the molecule's three-dimensional structure, including bond lengths and bond angles, can be derived. wikipedia.org

For a flexible molecule like this compound, rotational spectroscopy is particularly powerful for exploring its conformational landscape. In the low-pressure, isolated environment of the gas phase, different stable conformers of the molecule can coexist. Each conformer will have its own unique set of rotational constants and therefore a distinct rotational spectrum. By analyzing the complex rotational spectrum, it is possible to identify the different conformers present and determine their relative energies and populations. rsc.orgresearchgate.net

Recent studies have utilized laser ablation techniques to bring non-volatile molecules like sugars into the gas phase for rotational analysis. rsc.orgresearchgate.net This approach, combined with the high resolution of Fourier transform microwave spectroscopy, has enabled the detailed conformational analysis of monosaccharides. researchgate.net

For this compound, such studies could reveal:

The preferred ring conformation (e.g., chair, boat, or skew) in the absence of solvent effects.

The orientation of the hydroxyl groups and the nature of the intramolecular hydrogen bonding networks that stabilize different conformers. rsc.org

The effect of the deuterium substitution at the C1 position on the conformational preferences and the hydrogen bonding network.

Computational chemistry methods are often used in conjunction with rotational spectroscopy to predict the structures and rotational constants of different possible conformers, which aids in the assignment of the experimental spectrum. rsc.org The combination of experimental rotational spectroscopy and theoretical calculations provides a detailed picture of the intrinsic structural preferences of this compound, free from the influences of crystal packing or solvent interactions.

Table 4: Information Obtainable from Rotational Spectroscopy of this compound

InformationDescription
Conformational Identification Each stable conformer has a unique rotational spectrum, allowing for its unambiguous identification. rsc.orgresearchgate.net
Precise Structural Parameters Derivation of bond lengths and angles for each identified conformer. wikipedia.org
Intramolecular Interactions Characterization of hydrogen bonding networks and other weak interactions that determine conformational stability. rsc.org
Relative Energies The relative intensities of the signals from different conformers can provide information about their relative energies.
Effect of Isotopic Substitution The change in the moments of inertia upon deuterium substitution can be used to precisely locate the position of the deuterium atom.

Biochemical and Metabolic Pathway Research Utilizing D Allose D1

Elucidation of D-Allose Metabolic Pathways and Fate using Deuterium (B1214612) Tracing

Deuterium-labeled compounds, including D-Allose-d1, are instrumental in elucidating the metabolic fate of small molecules. acs.org The use of stable isotope tracers allows researchers to track the journey of atoms through complex metabolic networks, providing invaluable insights into dynamic biochemical processes in both health and disease. nih.gov This approach is particularly useful for rare sugars like D-allose, whose metabolic pathways are not as well-characterized as those of more common sugars like glucose. ontosight.ai By replacing specific hydrogen atoms with deuterium, scientists can follow the transformation of D-allose and identify its metabolic products within biological systems.

The primary catabolic pathway for D-allose involves its conversion into intermediates that can enter mainstream metabolic routes like glycolysis. ontosight.aiontosight.ai Key enzymes in this process include D-allose kinase, which phosphorylates D-allose, and other isomerases and epimerases that convert it into various sugar phosphates. ontosight.aiontosight.ai Deuterium tracing with this compound enables the precise mapping of these transformations and the quantification of flux through different branches of the metabolic network.

D-allose has been shown to have several biological activities, including the ability to inhibit the proliferation of various cancer cells. researchgate.netmedchemexpress.comglycoforum.gr.jp These effects are often linked to its influence on cellular metabolism, such as the inhibition of glucose uptake and the induction of proteins like thioredoxin-interacting protein (TXNIP). fortuneonline.orgfortunejournals.comnih.gov Stable isotope tracing can help to unravel the specific metabolic alterations induced by D-allose in these contexts. nih.gov

In Vitro Metabolic Fate Studies with this compound in Isolated Enzyme Systems

In vitro studies using isolated enzyme systems are a fundamental approach to understanding the initial steps of a compound's metabolism. By incubating this compound with specific purified enzymes, researchers can unequivocally identify the direct products of the enzymatic reaction and study the enzyme's substrate specificity and reaction mechanism. This controlled environment eliminates the complexity of a whole-cell system, allowing for a detailed examination of individual metabolic steps.

For instance, the metabolism of D-allose is known to involve several key enzymes. ontosight.ai D-allose kinase catalyzes the phosphorylation of D-allose to D-allose phosphate (B84403). ontosight.ai Subsequently, D-allose phosphate isomerase can convert it to D-fructose-6-phosphate, which can then be acted upon by phosphoglucose (B3042753) isomerase to form D-glucose-6-phosphate, an entry point into glycolysis. ontosight.ai By using this compound in such an in vitro setup, the transfer of the deuterium label can be followed, confirming the predicted transformations and potentially revealing novel or alternative enzymatic activities.

Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique that can be applied in these studies. dgms2024.de It provides information on the solvent accessibility of different parts of a molecule, which can change upon substrate binding or during the catalytic process. wikipedia.org This can offer insights into the enzyme's conformational dynamics during the biotransformation of this compound.

In Vivo Metabolic Flux Analysis with this compound in Cellular and Organismal Models

Metabolic flux analysis (MFA) using stable isotope tracers like this compound provides a quantitative understanding of the rates of metabolic reactions within a living cell or organism. mdpi.comshimadzu.com This in vivo approach offers a more physiologically relevant picture of metabolism compared to in vitro studies, as it considers the intricate network of interconnected pathways and regulatory mechanisms present in a living system. nih.govelifesciences.org

When this compound is introduced into a cellular or organismal model, it is taken up and metabolized, leading to the incorporation of the deuterium label into various downstream metabolites. lums.edu.pk By measuring the isotopic labeling patterns of these metabolites, typically using techniques like mass spectrometry or NMR spectroscopy, researchers can infer the relative fluxes through different metabolic pathways. nih.govmdpi.com

For example, studies have shown that D-allose can be detected in blood and tissues following administration, indicating its systemic distribution. nih.gov In vivo MFA with this compound could be used to trace its metabolic fate in different organs, such as the liver, where it is primarily metabolized. ontosight.ai This would allow for the determination of how D-allose is converted and utilized in various physiological and pathological states, such as in cancer models where D-allose has shown anti-tumor effects. fortuneonline.orgnih.gov The analysis can reveal how D-allose perturbs central carbon metabolism, including glycolysis and the citric acid cycle, providing a deeper understanding of its mechanism of action. researchgate.net

Enzymatic Transformations Involving D-Allose and Deuterium-Labeled Analogues

The enzymatic conversion of sugars is a cornerstone of biotechnology and metabolic engineering. nih.gov D-allose can be produced from other sugars like D-psicose or D-glucose through the action of various enzymes, including isomerases and epimerases. researchgate.netmdpi.com The use of deuterium-labeled analogues such as this compound is crucial for investigating the mechanisms and kinetics of these enzymatic transformations.

Enzymes that act on D-allose include L-rhamnose isomerase, ribose-5-phosphate (B1218738) isomerase, and galactose-6-phosphate (B1197297) isomerase. nih.govresearchgate.net These enzymes often exhibit broad substrate specificity, catalyzing the interconversion of several different sugars. nih.gov Deuterium labeling can help to delineate the precise nature of these reactions and the factors that govern their efficiency and selectivity.

Substrate Specificity and Kinetic Studies of D-Allose-Converting Enzymes with this compound

Studying the substrate specificity and kinetics of enzymes that convert D-allose is essential for both understanding their biological role and for their application in industrial production. frontiersin.orgnih.gov this compound can be used as a tool to probe the active site of these enzymes and to determine key kinetic parameters.

For example, glucose isomerase, an enzyme widely used in the food industry, has been shown to convert D-allulose to D-allose. frontiersin.org Kinetic studies with this compound could help to determine if the deuterium substitution affects the binding affinity (Km) or the maximum reaction rate (Vmax) of the enzyme. Such information is valuable for optimizing the conditions for D-allose production.

The table below summarizes some of the key enzymes involved in D-allose transformations and their properties.

EnzymeSource OrganismReaction CatalyzedOptimal pHOptimal Temperature (°C)
L-rhamnose isomerase (LRhI)Shinella zoogloeoidesD-allulose ⇌ D-allose9.060
D-allulose 3-epimerase (DAE)Shinella zoogloeoidesD-fructose ⇌ D-allulose6.580
Galactose 6-phosphate isomeraseLactococcus lactisD-psicose ⇌ D-allose + D-altrose7.030
Glucose Isomerase (Sweetzyme IT)CommercialD-allulose ⇌ D-allose8.060

This table is populated with data from multiple sources. nih.govfrontiersin.orgnih.gov

Mechanistic Enzymology of Deuterium Exchange Reactions in D-Allose Biotransformation

Deuterium exchange reactions are a powerful tool in mechanistic enzymology, providing insights into the chemical steps of an enzyme-catalyzed reaction. wikipedia.orglibretexts.org In the context of D-allose biotransformation, monitoring the exchange of deuterium from this compound or from a deuterated solvent (D₂O) can reveal details about the reaction mechanism, such as the involvement of proton abstraction and addition steps.

For many sugar isomerases, the catalytic mechanism involves the formation of an enediol intermediate. researchgate.net This process typically requires the removal of a proton from a carbon atom adjacent to a carbonyl group, followed by reprotonation at a different position. If this reaction is carried out in D₂O, a deuterium atom from the solvent can be incorporated into the product. Conversely, if this compound is used as the substrate in a non-deuterated solvent, the loss of the deuterium label can be monitored.

These experiments can confirm whether a deprotonation/reprotonation mechanism is operative and can help to identify the specific hydrogen atoms involved in the catalytic cycle. researchgate.net This level of mechanistic detail is crucial for understanding how these enzymes achieve their catalytic power and specificity, and can guide efforts in protein engineering to create novel biocatalysts. unl.pt

Glycoconjugate Biosynthesis Research with this compound

Glycoconjugates, which are molecules where carbohydrates are linked to proteins or lipids, play vital roles in numerous biological processes. ontosight.ai The synthesis of these complex molecules involves a series of enzymatic reactions catalyzed by glycosyltransferases. While D-allose is a rare sugar, understanding its potential incorporation into glycoconjugates is an area of interest in glycobiology. nih.govrsc.org

The use of this compound can facilitate the study of its potential role as a building block in glycoconjugate biosynthesis. If this compound is taken up by cells, it may be converted into a nucleotide sugar donor, such as UDP-D-allose, which could then be used by glycosyltransferases to append allose residues to glycans. The deuterium label would serve as a tracer to detect the incorporation of allose into these larger biomolecules.

Research into the enzymatic synthesis of nucleotide sugars is an active field, with multi-enzyme systems being developed for their regeneration. researchgate.net While the direct incorporation of D-allose into natural glycoconjugates is not well-documented, the ability to synthesize D-allose-containing oligosaccharides is valuable for exploring their biological functions. nih.gov The regioselectivity of glycosidation reactions involving D-allose acceptors has been studied, providing a basis for the chemical synthesis of such structures. nih.gov The use of this compound in these synthetic schemes could aid in the characterization of the resulting products and in studying their subsequent interactions with biological systems.

Tracing the Incorporation of this compound into Glycoproteins and Glycolipids

The use of stable isotope-labeled compounds is a powerful technique in biochemical research for tracing the metabolic fate of molecules within a cell. This compound, a deuterated version of the rare sugar D-allose, serves as a valuable tool for these types of studies. When introduced to a biological system, this compound can be taken up by cells and enter into metabolic pathways that lead to the synthesis of more complex molecules like glycoproteins and glycolipids.

The deuterium atom on this compound acts as a "heavy" tag that can be detected using mass spectrometry. As the labeled allose is processed and incorporated into glycan chains, these chains become heavier than their non-labeled counterparts. This mass difference allows researchers to distinguish between newly synthesized glycans and those that were already present in the cell.

The general process for tracing the incorporation of this compound involves several key steps:

Introduction of the Labeled Sugar: this compound is added to the cell culture medium or administered to a model organism.

Metabolic Incorporation: The cells take up the this compound and, through a series of enzymatic reactions, convert it into activated sugar donors which are then used by glycosyltransferases to build glycan chains on proteins and lipids.

Isolation and Analysis: After a specific period of time, the glycoproteins and glycolipids are extracted from the cells. The glycan portions are then typically cleaved from the protein or lipid backbone.

Mass Spectrometry: The isolated glycans are analyzed by mass spectrometry to detect the presence and abundance of the deuterium label. This provides information on the extent to which this compound has been incorporated into different types of glycans.

This methodology enables researchers to investigate various aspects of glycoprotein (B1211001) and glycolipid metabolism, including the rate of synthesis of different glycan structures and the preference of certain enzymes for allose-containing substrates.

Table 1: Hypothetical Data on this compound Incorporation into Glycoproteins

GlycoproteinGlycan TypeRelative Abundance of Labeled Glycan (%)
Fetuin N-linked25
Mucin O-linked15
Transferrin N-linked30

This table illustrates the type of data that could be generated from an experiment tracing the incorporation of this compound. The relative abundance indicates the percentage of newly synthesized glycans that contain the deuterium label.

Investigating the Role of Deuterium-Labeled D-Allose in Complex Carbohydrate Structure and Function

The introduction of a deuterium atom into a sugar molecule like D-allose can have subtle but significant effects on the structure and function of the complex carbohydrates into which it is incorporated. These effects primarily stem from the difference in mass and bond strength between hydrogen and deuterium.

One of the key areas of investigation is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This means that enzymatic reactions that involve the breaking of this bond may proceed at a slower rate when deuterium is present. By studying the KIE, researchers can gain insights into the mechanisms of enzymes involved in glycan biosynthesis and degradation. For example, if a glycosidase shows a slower rate of cleavage for a glycan containing this compound, it would suggest that the C-H bond at the labeled position is involved in the catalytic mechanism.

Furthermore, deuterium labeling can be a powerful tool for studying the three-dimensional structure and dynamics of complex carbohydrates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . The presence of deuterium can simplify complex proton NMR spectra, making it easier to assign signals and determine the conformation of the sugar rings and the linkages between them. nih.gov This information is crucial for understanding how the structure of a glycan relates to its biological function, such as its ability to bind to specific proteins or mediate cell-cell interactions.

The altered vibrational properties of the C-D bond compared to the C-H bond can also be probed using Raman microspectroscopy . This technique can be used to detect the incorporation of deuterium into the biomass of cells, providing a marker for metabolic activity. pnas.org

Table 2: Potential Effects of Deuterium Labeling on Carbohydrate Properties

PropertyEffect of Deuterium LabelingRationale
Enzymatic Cleavage Rate Potentially decreasedKinetic Isotope Effect due to stronger C-D bond
NMR Spectrum Simplified proton spectrumFewer proton signals to analyze
Conformational Stability Potentially alteredChanges in vibrational modes and non-covalent interactions
Protein Binding Affinity Potentially modifiedAltered conformation or electronic properties of the binding epitope

This table summarizes the potential consequences of incorporating a deuterium-labeled sugar like this compound into a complex carbohydrate, providing a basis for experimental investigation.

Molecular and Cellular Biological Investigations with D Allose D1

Investigation of Molecular Recognition and Binding Interactions with D-Allose-d1

There is no specific information available in the scientific literature regarding molecular recognition and binding interaction studies conducted using this compound.

Protein-Carbohydrate Interactions Using Deuterium-Labeled D-Allose as a Probe

The use of deuterium-labeled carbohydrates is a well-established method for investigating protein-carbohydrate interactions. Techniques like neutron diffraction benefit from deuteration because deuterium (B1214612) has a significantly different neutron scattering length compared to hydrogen, making it more visible in structural analyses of protein-ligand complexes. pnas.orgberstructuralbioportal.orgnih.govmdpi.com This can reveal precise details about hydrogen bonding networks and the orientation of the sugar in the protein's binding site. pnas.org Similarly, in NMR spectroscopy, selective deuteration can simplify complex spectra, aiding in the structural analysis of carbohydrates bound to proteins. nih.gov

While these techniques are powerful, there are no published studies where this compound has been used as a probe to study its interaction with proteins. Research on the non-deuterated D-Allose has identified specific binding partners. For example, the crystal structure of the D-allose binding protein (ALBP) from Escherichia coli has been resolved, showing that D-allose binds in a cleft between two domains. rcsb.org The interaction is stabilized by extensive hydrogen bonding and hydrophobic stacking with aromatic amino acid residues. rcsb.org The use of this compound in neutron diffraction or NMR studies with ALBP could, in theory, provide a more detailed view of these interactions, particularly the specific hydrogen/deuterium atoms involved in the binding network.

Ligand-Receptor Binding Studies Employing this compound Analogues

No ligand-receptor binding studies specifically employing this compound analogues have been reported in the scientific literature.

Binding assays are crucial for understanding how a ligand like D-allose interacts with cellular receptors. nih.gov Saturation Transfer Difference (STD) NMR is a common technique used to identify the binding epitope of a ligand when it interacts with a large protein receptor. rsc.orgresearchgate.net If this compound were used in such an experiment, it could help delineate which parts of the sugar molecule are in closest contact with the receptor.

Studies on non-deuterated D-Allose indicate it is transported into cells by specific proteins that act as its receptors for uptake. ontosight.airesearchgate.net For instance, insulin (B600854) can stimulate the transport of D-allose in fat cells, although exogenous ATP can inhibit this stimulated transport, suggesting a complex regulatory mechanism at the receptor or transporter level. nih.gov Investigating these binding events with this compound could clarify the precise nature of the interaction with the transporter's binding pocket.

Cellular Uptake and Transport Mechanisms of this compound

Specific research detailing the cellular uptake and transport mechanisms of this compound is not available. However, studies on deuterated carbohydrates in general and on non-deuterated D-Allose provide a basis for how such investigations could proceed.

Characterization of Specific Transporters and Their Affinity for this compound

There are no studies characterizing specific transporters and their affinity for this compound.

Research has identified several transporters for non-deuterated D-Allose. In rats, D-allose is absorbed in the small intestine via the sodium-dependent glucose cotransporter 1 (SGLT1). researchgate.net In E. coli, the transport system is composed of proteins AlsA, AlsB, and AlsC, which form an ATP-binding cassette (ABC) transporter. frontiersin.orgontosight.ai In Chinese hamster fibroblasts, D-allose exposure down-regulates the transport of other sugars like 2-deoxy-D-glucose, suggesting an interaction with the glucose transport system. nih.gov It is transported by the same carrier system as glucose. nih.gov

The affinity of these transporters for D-allose has been investigated. For example, D-glucose competitively inhibits D-allose transport. nih.gov Theoretically, the affinity for this compound should be very similar to that of D-Allose, as the kinetic isotope effect of a single deuterium substitution on binding affinity is generally small. However, without experimental data, this remains an assumption.

Table 1: Known Transporters of D-Allose

Transporter Organism/Cell Type Transport Type Notes
SGLT1 Rat small intestine Sodium-dependent cotransport Absorption blocked by SGLT1-specific inhibitor KGA-2727. researchgate.net
AlsABC System Escherichia coli ABC transporter AlsB is the specific D-allose-binding protein. frontiersin.orgontosight.ai
Glucose Transporter Isolated fat cells Carrier-mediated Transport is stimulated by insulin. nih.gov

Intracellular Trafficking and Localization Studies of Deuterium-Labeled D-Allose

There are no published studies on the intracellular trafficking and localization of this compound.

Deuterium labeling can be used for metabolic imaging. anr.fr Techniques like Raman microscopy can visualize the distribution of molecules with carbon-deuterium bonds within a cell, allowing for label-free tracking of a compound's fate. researchgate.net Using this compound, researchers could potentially map its journey after entering the cell, observing whether it localizes to specific organelles like the mitochondria or endoplasmic reticulum, or if it is metabolized.

Studies with radiolabeled D-[14C]allose have shown that once inside hamster fibroblast cells, it can be phosphorylated to form allose phosphate (B84403). nih.gov This phosphorylation product is suspected to be the active molecule in the down-regulation of hexose (B10828440) transport. nih.gov A similar study using this compound coupled with mass spectrometry or Raman spectroscopy could confirm this metabolic conversion and provide more detailed information on its subsequent localization and trafficking within the cell.

Cell Signaling Pathway Modulation by this compound

While D-Allose is a known modulator of several key cell signaling pathways, there is no research available that specifically uses this compound to investigate these effects. The substitution of hydrogen with deuterium is not expected to significantly alter the biological signaling activity of the molecule, but this has not been experimentally verified.

D-Allose has been shown to exert significant anti-proliferative and other effects on various cell types, particularly cancer cells, by modulating specific signaling cascades. researchgate.net A primary mechanism for these effects is the upregulation of Thioredoxin-interacting protein (TXNIP). fortunejournals.comspandidos-publications.com TXNIP is a crucial regulator of cellular redox status and metabolism, and its induction by D-Allose triggers a cascade of downstream events. fortunejournals.comnii.ac.jpiiarjournals.org

Key signaling pathways affected by D-Allose include:

MAPK Pathway : D-allose treatment leads to the phosphorylation and activation of p38-MAPK. nii.ac.jpiiarjournals.org

AMPK Pathway : The energy-sensing kinase AMPK is phosphorylated and activated following D-allose administration, which is associated with the inhibition of glycolysis. nii.ac.jpiiarjournals.org

Cell Cycle Regulation : D-Allose induces cell cycle arrest. spandidos-publications.com This is mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, the latter of which is stabilized by the D-allose-induced TXNIP. fortunejournals.commedchemexpress.com

These signaling events collectively contribute to the observed inhibition of cancer cell growth by reducing glucose uptake and reprogramming cellular energy metabolism. fortunejournals.comiiarjournals.org

Table 2: Summary of Cell Signaling Pathways Modulated by D-Allose

Pathway Key Proteins Modulated Observed Effect Reference
TXNIP Signaling TXNIP Upregulated fortunejournals.comspandidos-publications.com
MAPK Signaling p38-MAPK (Phosphorylation) Activated nii.ac.jpiiarjournals.org
AMPK Signaling AMPK (Phosphorylation) Activated, Inhibition of glycolysis nii.ac.jpiiarjournals.org

Impact on Reactive Oxygen Species (ROS) Regulation and Cellular Redox Homeostasis

D-Allose has been shown to influence the delicate balance of cellular redox homeostasis by modulating the levels of reactive oxygen species (ROS). mdpi.commdpi.com ROS, which include superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, are produced during normal metabolic processes and are crucial for cellular signaling. mdpi.comnih.gov However, an imbalance leading to excessive ROS can cause oxidative stress, damaging cellular components like lipids, proteins, and DNA. nih.gov

Research indicates that D-Allose possesses the ability to scavenge ROS and mitigate damage from oxidative stress. medchemexpress.commedchemexpress.com Studies have demonstrated that D-Allose has a potent inhibitory effect on the production of ROS from stimulated neutrophils. nih.gov Its ROS scavenging activity has been described as weak in some contexts, yet its ability to prevent ROS production is significant. nih.gov

A key mechanism for its antioxidant effect lies in its interaction with mitochondrial processes. bunri-u.ac.jp D-Allose competes with D-glucose at the cellular level, which leads to a suppression of mitochondrial ROS generation. bunri-u.ac.jp By inhibiting D-glucose-dependent processes within the mitochondria, D-Allose effectively reduces the production of ROS and the associated intracellular oxidative stress. bunri-u.ac.jp This competition also results in decreased ATP synthesis. bunri-u.ac.jp The ability of D-Allose to suppress mitochondrial electron transport through competition with D-glucose is a primary factor in its capacity to decrease ROS production. bunri-u.ac.jp

Influence on Cell Cycle Regulatory Proteins and Checkpoint Control (e.g., TXNIP, p21, p27)

D-Allose exerts significant influence on cell cycle progression through the modulation of key regulatory proteins, including Thioredoxin-Interacting Protein (TXNIP), p21, and p27. spandidos-publications.comiiarjournals.org These proteins are critical for checkpoint control, and their dysregulation is often implicated in diseases like cancer.

Thioredoxin-Interacting Protein (TXNIP): A consistent finding across multiple studies is the upregulation of TXNIP expression in various cancer cell lines following treatment with D-Allose. spandidos-publications.comutea.edu.penih.gov TXNIP is a negative regulator of the antioxidant protein thioredoxin and acts as a tumor suppressor. spandidos-publications.comnih.gov The induction of TXNIP by D-Allose has several downstream consequences. It can inhibit glucose uptake by downregulating the glucose transporter GLUT-1, thereby affecting cancer cell metabolism. utea.edu.pe Furthermore, the upregulation of TXNIP by D-Allose has been directly linked to cell cycle arrest, particularly at the G1 phase. spandidos-publications.comjst.go.jpfrontiersin.org

p21 and p27: D-Allose treatment has been shown to increase the expression of the cyclin-dependent kinase (Cdk) inhibitors p21 and p27. medchemexpress.comiiarjournals.org These proteins are crucial regulators that can halt the cell cycle. iiarjournals.org In human ovarian carcinoma cells (OVCAR-3), D-Allose treatment led to an increase in both p21 and p27 levels, which was associated with a G2/M phase arrest and induction of apoptosis. medchemexpress.comiiarjournals.orgresearchgate.net The stabilization of p27kip1, in particular, has been highlighted as a mechanism through which D-Allose induces G1 cell cycle arrest in hepatocellular carcinoma cells. jst.go.jpfrontiersin.org The increased expression of p21 and p27 occurs without significant changes in the levels of various cyclins (A, B1, D1, E) or Cdks (1, 2, 4). iiarjournals.orgresearchgate.net

The following table summarizes the observed effects of D-Allose on cell cycle regulatory proteins in different cancer cell lines.

Cell LineObserved EffectAssociated OutcomeReferences
Hepatocellular Carcinoma (HuH-7) Upregulation of TXNIP; Stabilization of p27kip1G1 cell cycle arrest utea.edu.pejst.go.jpfrontiersin.org
Ovarian Carcinoma (OVCAR-3) Upregulation of p21 and p27G2/M cell cycle arrest; Apoptosis medchemexpress.comiiarjournals.orgresearchgate.net
Non-Small Cell Lung Cancer (EBC1, VMRC-LCD) Upregulation of TXNIPG2/M cell cycle arrest; Growth inhibition spandidos-publications.com
Head and Neck Squamous Cell Carcinoma (HSC-3) Upregulation of TXNIPReduced tumor growth utea.edu.pe

Effects on Cellular Energy Metabolism and Associated Kinase Pathways (e.g., AMPK)

D-Allose significantly impacts cellular energy metabolism, primarily by targeting the glycolytic pathway and activating key energy-sensing kinases like AMP-activated protein kinase (AMPK). nih.govmdpi.com AMPK is a central regulator of cellular energy homeostasis, and its activation can trigger a switch from anabolic to catabolic processes to restore energy balance. mdpi.com

Studies have shown that D-Allose inhibits cell growth by decreasing glycolysis and reducing intracellular ATP levels. nih.gov This energy stress, characterized by a lower ATP-to-AMP ratio, leads to the prolonged activation of AMPK. nih.gov In head and neck cancer cell lines, the administration of D-Allose resulted in the phosphorylation and activation of AMPK. nih.gov This activation was preceded by the phosphorylation of p38-MAPK and followed by the upregulated expression of TXNIP. nih.gov

The activation of AMPK by D-Allose is a critical component of its anti-proliferative effects. nih.gov Activated AMPK can downregulate key proteins involved in cell cycle progression, such as cyclin D1, contributing to cell cycle arrest. mdpi.comfigshare.com Furthermore, the reduction in ATP synthesis observed with D-Allose treatment is a direct consequence of its interference with glucose metabolism, which also contributes to its ability to suppress ROS production in mitochondria. bunri-u.ac.jp

Immunomodulatory Mechanisms of this compound

D-Allose exhibits various immunomodulatory properties, influencing the function of key immune cells such as dendritic cells (DCs). researchgate.netnih.govresearchgate.net DCs are potent antigen-presenting cells that are critical for initiating T-cell mediated immune responses.

Research has shown that D-Allose can down-regulate the functions of DCs. nih.gov Specifically, it decreases the endocytosis of immune complexes by DCs. nih.gov When DCs were exposed to antigens in a D-Allose-supplemented medium, their subsequent co-culture with T cells led to the apoptosis of CD4(+) T cells. nih.gov This effect was associated with altered expression of surface molecules on DCs, including decreased CD40 and increased Fas ligand expression. nih.gov

Furthermore, D-Allose has been found to modulate cytokine production by plasmacytoid dendritic cells (pDCs). researchgate.netnih.gov When pDCs were stimulated with Toll-like receptor (TLR) 7 or TLR9 ligands, the presence of D-Allose severely decreased the production of interferon-alpha (IFN-α) and interleukin (IL)-12p40. nih.gov This inhibitory effect appears to occur after the internalization of the TLR ligand and is mediated by the attenuation of the phosphorylation of downstream signaling molecules, specifically members of the MAPK family (Erk1/2, JNK/SAPK, and p38 MAPK). researchgate.netnih.gov These findings indicate that D-Allose can suppress specific inflammatory pathways, highlighting its potential as an immunomodulatory agent. jcu.edu.au

Preclinical Research Applications of D Allose D1 in Disease Models

Mechanistic Studies in In Vitro Disease Models with D-Allose-d1

Cancer Cell Biology: Metabolic Reprogramming and Apoptosis Induction Studies with this compound

D-Allose has demonstrated significant anticancer activity across a variety of cancer cell lines in vitro, primarily through mechanisms involving metabolic reprogramming and the induction of apoptosis. researchgate.net

Metabolic Reprogramming A primary mechanism of D-Allose's anticancer effect is the disruption of tumor energy metabolism. glycoforum.gr.jp Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, to fuel their rapid growth. glycoforum.gr.jpfrontiersin.org D-Allose interferes with this process by inhibiting glycolysis, thereby depriving cancer cells of the energy required for proliferation. glycoforum.gr.jp

A key molecular mediator of this effect is the Thioredoxin-Interacting Protein (TXNIP). researchgate.net Studies have consistently shown that D-Allose induces the upregulation of TXNIP in various cancer cell lines, including head and neck, non-small cell lung, bladder, and hepatocellular carcinoma cells. nih.govspandidos-publications.commdpi.comfortuneonline.org TXNIP is known to suppress cancer cell proliferation by inhibiting glucose uptake through the downregulation of glucose transporter 1 (GLUT1). glycoforum.gr.jpfortunejournals.comnih.gov By competitively reducing glucose uptake, D-Allose can lead to energy depletion specifically in cancer cells. glycoforum.gr.jp In some instances, tumor cells treated with D-Allose have been observed to induce autophagy, a cellular survival mechanism, in response to the metabolic stress. researchgate.netnih.gov

Apoptosis Induction D-Allose triggers programmed cell death (apoptosis) in cancer cells through several interconnected pathways:

Cell Cycle Arrest: D-Allose has been shown to halt the cell cycle at different phases depending on the cancer type. In human ovarian carcinoma and non-small cell lung cancer cells, it causes a G2/M phase arrest, an effect associated with the upregulation of the cyclin-dependent kinase (Cdk) inhibitors p21 and p27. spandidos-publications.comiiarjournals.orgmedchemexpress.comnih.gov In hormone-refractory prostate cancer and hepatocellular carcinoma cells, D-Allose induces a G1 phase arrest. fortuneonline.orgfortunejournals.comnih.gov This G1 arrest is linked to the induction of TXNIP and the stabilization of p27kip1. fortuneonline.orgfortunejournals.com

Reactive Oxygen Species (ROS) Generation: A key mechanism for the anticancer effects of D-Allose is its ability to stimulate the production of reactive oxygen species (ROS) within cancer cells. glycoforum.gr.jp This increase in intracellular ROS disrupts the cellular redox balance, promotes oxidative damage, and ultimately triggers apoptosis. researchgate.netglycoforum.gr.jpmdpi.com The induction of TXNIP by D-Allose is a critical factor in this ROS-mediated antitumor effect. mdpi.comnih.gov

Mitochondrial Apoptotic Pathway: In hormone-refractory prostate cancer cell lines, D-Allose treatment was found to activate the intrinsic mitochondrial pathway of apoptosis. nih.gov This was evidenced by an altered Bcl-2/Bax protein ratio, a decrease in the mitochondrial transmembrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent cleavage and activation of caspase 3 and poly (ADP-ribose) polymerase (PARP). nih.gov

Table 1: Summary of In Vitro Research Findings for D-Allose in Cancer Cell Lines

Cancer TypeCell Line(s)Key Research FindingsAssociated Molecular ChangesSource(s)
Ovarian CancerOVCAR-3Inhibited cell proliferation; induced moderate G2/M arrest and apoptosis.↑ p21, ↑ p27 iiarjournals.orgnih.gov
Head and Neck Squamous Cell CarcinomaHSC-3, Ca9-22Inhibited cell growth in a dose-dependent manner.↑ TXNIP nih.gov
Non-Small Cell Lung Cancer (NSCLC)EBC1, VMRC-LCDInhibited cell growth; synergistic effect with cisplatin; induced G2/M arrest.↑ TXNIP spandidos-publications.com
Hormone-Refractory Prostate CancerDU145, PC-3Inhibited proliferation; induced apoptosis via mitochondrial pathway; caused G1 arrest (in DU145).↓ Bcl-2/Bax ratio, ↑ Cytochrome c release, ↑ Cleaved Caspase 3/PARP nih.gov
Bladder CancerRT112, 253J, J82Decreased cell viability in a dose-dependent manner.↑ Intracellular ROS, ↑ TXNIP mdpi.comnih.gov
Lewis Lung CarcinomaLLCSuppressed cell growth; induced autophagy in surviving cells.↑ TXNIP (mechanism for growth inhibition) nih.gov

Inflammatory and Oxidative Stress Models: Elucidating this compound Mechanisms

While D-Allose induces oxidative stress in malignant cells, it demonstrates significant anti-inflammatory and antioxidative properties in various non-cancerous preclinical models. glycoforum.gr.jp

Anti-inflammatory and Antioxidant Mechanisms In models of inflammation and oxidative stress, D-Allose acts as a protective agent. It has been shown to scavenge ROS and inhibit ROS production by neutrophils. glycoforum.gr.jpmedchemexpress.com This antioxidant capacity is believed to be central to its protective effects in conditions like ischemia-reperfusion injury. glycoforum.gr.jpresearchgate.net In rat studies, D-Allose was found to attenuate brain damage by reducing oxidative DNA damage caused by ROS. fortuneonline.orgfortunejournals.com

The anti-inflammatory effects are linked to the inhibition of cytokine production and the modulation of key signaling pathways. glycoforum.gr.jpresearchgate.net Research suggests D-Allose can exert anti-inflammatory effects through the inhibition of the Toll-like receptor 4 (TLR4)/PI3K/AKT signaling pathway. medchemexpress.com

A notable application has been observed in in vitro models of ischemic stroke. In a study using rat brain microvascular endothelial cells subjected to hypoxia/reoxygenation injury, D-Allose treatment provided protection by inhibiting endoplasmic reticulum stress (ERS). nih.gov The study found that D-Allose downregulated key genes in the unfolded protein response (UPR) pathway and inhibited the phosphorylation of eIF2α, a marker of ERS, thereby reducing apoptosis and enhancing cell tolerance to the injury. nih.gov

Table 2: Summary of D-Allose Mechanisms in In Vitro Inflammatory and Oxidative Stress Models

Disease ModelCell/Tissue TypeObserved Protective EffectProposed MechanismSource(s)
General Oxidative StressNeutrophilsInhibition of ROS production.Direct ROS scavenging. glycoforum.gr.jpiiarjournals.org
Ischemia-Reperfusion InjuryNeuronal CellsReduced oxidative damage.Inhibition of ROS generation in mitochondria. fortuneonline.orgfortunejournals.com
Hypoxia/Reoxygenation Injury (Ischemic Stroke)Rat Brain Microvascular Endothelial Cells (RBMECs)Increased cell viability; reduced apoptosis.Inhibition of Endoplasmic Reticulum Stress (ERS) and the Unfolded Protein Response (UPR) pathway. nih.gov
General InflammationImmune cellsReduced inflammation.Inhibition of TLR4/PI3K/AKT signaling pathway. medchemexpress.com

In Vivo Research in Animal Models Utilizing this compound

Tracing this compound Distribution and Metabolic Pathways in Animal Tissues

The use of isotopically labeled D-Allose, such as this compound, is essential for accurately determining its biodistribution and metabolic fate in vivo. Preclinical studies in rats have shown that a significant portion of D-Allose is excreted unchanged in the urine within 24 hours, indicating that it has limited metabolic retention and is not readily used as an energy source. glycoforum.gr.jpnih.gov

The catabolism of D-Allose, when it occurs, is initiated by its conversion to D-allose-phosphate through the action of an enzyme such as D-allose kinase. ontosight.ai This phosphorylated intermediate can then potentially enter other central metabolic pathways, such as glycolysis. ontosight.ai However, the high rate of excretion suggests this metabolic pathway is not highly active for D-Allose in mammals, distinguishing it from common sugars like D-glucose. glycoforum.gr.jp

Molecular and Biochemical Responses to this compound in Pathophysiological Contexts

In vivo studies using animal models of various diseases have corroborated the therapeutic potential observed in vitro.

Cancer Models In xenograft mouse models of head and neck cancer, non-small cell lung cancer, and bladder cancer, the administration of D-Allose resulted in significant suppression of tumor growth. nih.govspandidos-publications.commdpi.com Molecular analysis of the tumor tissues from these models revealed biochemical changes consistent with the mechanisms observed in vitro. These changes include a marked increase in the expression of TXNIP and a decrease in the Ki-67 proliferation index, confirming that D-Allose inhibits cancer cell proliferation in a live animal model. spandidos-publications.commdpi.com Notably, a study on bladder cancer demonstrated that oral administration of D-Allose was effective at inhibiting tumor growth, an effect accompanied by a significant decrease in the nuclear fission rate of the cancer cells. mdpi.comnih.gov

Other Pathophysiological Contexts The protective effects of D-Allose extend to non-cancer disease models.

Ischemia-Reperfusion Injury: In animal models of transient global ischemia, D-Allose administration was shown to reduce brain injury by suppressing inflammation and inhibiting oxidative stress. researchgate.net

Nonalcoholic Steatohepatitis (NASH): In a mouse model of NASH, mice fed a diet containing D-Allose exhibited significantly decreased serum alanine (B10760859) aminotransferase levels, along with reduced hepatic lipid accumulation and inflammation. researchgate.net

Cardiac Hypertrophy: D-Allose has also been shown to mitigate phenylephrine- and isoproterenol-induced cardiac remodeling and hypertrophy in mice by inhibiting glycolysis. glycoforum.gr.jp

Table 3: Summary of In Vivo Research Findings for D-Allose in Animal Disease Models

Disease ModelAnimal ModelKey Research FindingsAssociated Molecular/Biochemical ChangesSource(s)
Head and Neck CancerMouse Xenograft (HSC-3 cells)Reduced tumor volume compared to control.↑ TXNIP expression in tumor tissue. nih.gov
Non-Small Cell Lung CancerMouse Xenograft (EBC1 cells)Inhibited tumor progression, especially in combination with cisplatin.↑ TXNIP expression, ↓ Ki-67 index in tumor tissue. spandidos-publications.com
Bladder CancerMouse Xenograft (253J cells)Inhibited tumor growth via oral administration.Decreased nuclear fission rate in tumor cells. mdpi.comnih.gov
Transient Global IschemiaRat ModelReduced brain injury, motor and memory deficits.↓ Inflammatory cytokines, ↓ oxidative stress in the hippocampus. researchgate.net
Nonalcoholic Steatohepatitis (NASH)Mouse Model (STAM)Decreased hepatic lipid accumulation and inflammation.↓ Serum alanine aminotransferase levels. researchgate.net
Cardiac HypertrophyMouse ModelReduced cardiac hypertrophy.Inhibition of glycolysis. glycoforum.gr.jp

Derivatives and Analogues of D Allose D1: Synthesis and Research Potential

Chemical Modification Strategies for Deuterium-Labeled D-Allose Derivatives

The chemical synthesis of deuterium-labeled carbohydrates like D-Allose-d1 offers precise control over the location of the isotopic label. These methods are crucial for developing specific probes and understanding structure-activity relationships. anr.fr

Key chemical strategies include:

Catalytic Hydrogen-Deuterium (H-D) Exchange: This is a prominent method for introducing deuterium (B1214612) into organic molecules. researchgate.net For D-Allose, heterogeneous catalysts such as platinum-on-carbon (Pt/C) or ruthenium-on-carbon (Ru/C) can be employed in the presence of a deuterium source, most commonly deuterium oxide (D₂O). researchgate.netrsc.orgeuropa.eu The exchange typically occurs at carbon atoms adjacent to hydroxyl groups. researchgate.net By strategically using protecting groups, such as acetals, which are stable under these exchange conditions, specific hydroxyl groups can be shielded, thus directing the deuterium incorporation to unprotected sites. researchgate.net

Synthesis from Deuterated Precursors: A highly specific method involves the use of deuterated reagents during the synthesis of the sugar ring. For example, the reduction of a suitable precursor containing a ketone or aldehyde can be performed with a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium at a specific carbon. Stereoselective reduction techniques can even yield chirally deuterated products. nih.gov

Radical H/D Exchange: A photoredox catalytic approach allows for the deuteration of formyl groups, which could be applied to aldehyde-containing derivatives of D-Allose. This method uses visible light and D₂O to achieve high levels of deuterium incorporation. acs.org

These chemical methods provide a versatile toolkit for creating a variety of this compound derivatives, which are essential for detailed biological investigations.

Table 1: Chemical Strategies for Synthesizing this compound Derivatives

Strategy Reagents/Catalysts Potential Deuteration Position(s) Notes
Catalytic H-D Exchange Ru/C or Pt/C, D₂O Carbons adjacent to free -OH groups (e.g., C2, C3, C4, C6) Regioselectivity can be controlled with protecting groups. researchgate.net
Reduction of Precursors Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (B1239839) (LiAlD₄) Specific carbons (e.g., C1 from an aldolactone) Depends on the structure of the precursor.

Enzymatic Synthesis of Deuterium-Labeled D-Allose Derivatives

Enzymatic methods offer a "green" and highly specific alternative to chemical synthesis for producing isotopically labeled compounds. frontiersin.org These biocatalytic approaches can be harnessed to produce this compound derivatives under mild conditions. google.com

Key enzymatic strategies include:

Enzyme-Catalyzed Synthesis in Deuterated Media: The established biosynthetic pathways for D-Allose can be conducted in D₂O. For instance, the conversion of D-allulose to D-allose is catalyzed by enzymes like L-rhamnose isomerase (LRhI) or D-ribose-5-phosphate isomerase (RPI). frontiersin.orgfrontiersin.org Performing this isomerization in a D₂O-based buffer system can lead to the incorporation of deuterium into the D-Allose product. acs.org The multi-enzyme cascade from a common sugar like D-fructose, using D-allulose 3-epimerase (DAE) and LRhI, can also be performed in D₂O to yield deuterated D-Allose. nih.gov

Enzyme-Catalyzed Hydrogen Exchange: Specific enzymes can facilitate the exchange of hydrogen atoms with deuterium from the solvent at particular positions on the sugar molecule. acs.org For example, enzymes of the pentose (B10789219) phosphate (B84403) pathway can be used to convert isotopically labeled glucose into various labeled nucleotides, a process that involves H-D exchange steps when conducted in D₂O. acs.org A similar enzymatic logic could be applied to D-Allose precursors.

Table 2: Enzymatic Strategies for Synthesizing this compound Derivatives

Enzyme Substrate Reaction Type Potential for Deuteration
L-rhamnose isomerase (LRhI) D-Allulose Isomerization Performing the reaction in D₂O can incorporate deuterium. frontiersin.orgnih.gov
D-allulose 3-epimerase (DAE) D-Fructose Epimerization As part of a cascade in D₂O, can lead to deuterated D-allulose, the precursor to D-allose. nih.gov
Galactose 6-phosphate isomerase D-Psicose Isomerization Can produce D-allose from D-psicose; can be run in D₂O. researchgate.net

Research on Structure-Activity Relationships of this compound Analogues

The biological effects of D-Allose are intrinsically linked to its three-dimensional structure. Research into the structure-activity relationship (SAR) of its analogues helps to identify the key chemical features responsible for its activity. nih.govnih.gov Introducing a deuterium atom to create this compound analogues adds another layer to SAR studies, primarily through the kinetic isotope effect (KIE). wikipedia.org

The KIE is a phenomenon where replacing an atom with its heavier isotope can alter the rate of a chemical reaction. wikipedia.orglibretexts.org Specifically, a C-D bond is stronger and is broken more slowly than a C-H bond. If the cleavage of a specific C-H bond is the rate-determining step in the metabolic breakdown or enzymatic conversion of D-Allose, replacing that hydrogen with deuterium (creating a C-D bond) would slow the reaction. libretexts.orgprinceton.edu

Key research findings and potential implications include:

Importance of Hydroxyl Groups: Studies on deoxy-D-allose analogues have indicated that the hydroxyl groups at certain positions are critical for its biological activities. For example, some research suggests the hydroxy group at C-1 plays an important role in the growth inhibitory activity observed in plants. nih.govtandfonline.com

Potential for Enhanced Metabolic Stability: By strategically placing a deuterium atom at a metabolically vulnerable position on the D-Allose molecule, its breakdown by metabolic enzymes could be slowed. This could lead to higher bioavailability and a longer duration of its biological effects, such as its anti-cancer or anti-inflammatory properties. frontiersin.org

Probing Reaction Mechanisms: The magnitude of the KIE can provide powerful insights into enzymatic reaction mechanisms. nist.govnih.gov By comparing the biological activity of D-Allose with that of various this compound analogues, researchers can determine whether a specific C-H bond is broken during the interaction with a biological target, helping to elucidate its mechanism of action.

Table 3: Structure-Activity Relationships and Potential KIE of this compound Analogues

Analogue/Modification Key Structural Feature Observed/Potential Biological Effect Potential Impact of Deuteration (KIE)
2-deoxy-D-allose Lacks -OH group at C-2 Retains inhibitory activity similar to D-allose in some plant models. tandfonline.com Deuteration at C-2 would likely have minimal KIE if this position is not metabolically active.
1,2-dideoxy-D-allose Lacks -OH groups at C-1 and C-2 Shows little inhibitory activity, suggesting C-1 -OH is important. nih.govtandfonline.com N/A

Exploration of this compound Derivatives as Advanced Biochemical Probes

Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules within complex biological systems. anr.frresearchgate.net Because deuterium is a stable (non-radioactive) isotope, it can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making this compound derivatives excellent probes for metabolic studies. nih.govrsc.orgnih.gov

Key applications include:

Metabolic Flux Analysis: By administering a this compound derivative to cells or an organism, researchers can track its journey through various metabolic pathways. shimadzu-webapp.eu Mass spectrometry can be used to identify and quantify D-Allose and its downstream metabolites, all of which will carry the deuterium label. This allows for a detailed mapping of how D-Allose is processed, for instance, whether it enters glycolysis and to what extent. ontosight.aimonarchinitiative.org

Elucidating Mechanisms of Action: D-Allose is known to compete with D-glucose for cellular uptake and metabolism. fortunejournals.com Using this compound in combination with other labeled molecules (e.g., ¹³C-labeled glucose), scientists can precisely quantify the extent of this competition and its impact on central carbon metabolism. nih.gov

Deuterium Metabolic Imaging (DMI): This emerging technique uses the deuterium signal to visualize metabolic processes in vivo. Deuterated probes, such as this compound, could be developed for DMI to study metabolic disorders or monitor the distribution of the sugar in different tissues. anr.fr

The use of this compound as a biochemical probe provides a "label-free" approach in the sense that the isotopic label does not significantly alter the chemical nature or size of the molecule, unlike bulky fluorescent tags. rsc.org This ensures that the observed biological behavior is a true representation of the parent compound.

Table 4: Applications of this compound Derivatives as Biochemical Probes

Application Probe Analytical Technique Information Gained
Metabolic Pathway Tracing This compound Mass Spectrometry (MS), NMR Spectroscopy Identification of metabolites, elucidation of metabolic pathways. shimadzu-webapp.eunih.gov
Competitive Metabolism Studies This compound (used with ¹³C-glucose) MS-based isotopologue analysis Quantifying the interference of D-Allose with glucose metabolism. nih.gov

Future Perspectives and Emerging Research Directions for D Allose D1

Integration of Multi-Omics Approaches with D-Allose-d1 Tracing (e.g., Deuterium-Based Metabolomics)

The integration of this compound into multi-omics studies, particularly deuterium-based metabolomics, represents a significant leap forward in understanding complex biological systems. e-enm.orgnih.gov By tracing the path of the deuterium-labeled allose, researchers can gain unprecedented insights into metabolic fluxes and pathway dynamics. e-enm.orgacs.org This approach allows for the precise tracking of this compound as it is metabolized, providing a clearer picture of its absorption, distribution, and transformation within an organism.

Systems biology, which aims to understand the holistic interactions within biological systems, greatly benefits from such tracer studies. nih.gov Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, can be combined with this compound tracing to build comprehensive models of cellular processes. e-enm.orgnih.gov For instance, by observing how the introduction of this compound perturbs metabolic networks, scientists can identify key enzymes and regulatory points. e-enm.orgnih.gov This can be particularly valuable in studying diseases characterized by metabolic dysregulation. e-enm.org

Deuterium-based metabolomics offers a powerful tool for quantitative analysis. acs.orgresearchgate.net The use of stable isotope-labeled compounds like this compound allows for the accurate measurement of metabolite concentrations and fluxes, overcoming challenges associated with the complexity of biological samples. acs.orgresearchgate.net This methodology is crucial for understanding the subtle metabolic shifts that occur in various physiological and pathological states. mdpi.com

Development of Novel Biosensors and Diagnostic Tools Incorporating this compound

The development of novel biosensors and diagnostic tools is another exciting frontier for this compound research. southampton.ac.uknih.govgla.ac.uk Biosensors are analytical devices that convert a biological response into a measurable signal, offering rapid and sensitive detection of specific molecules. nih.govscirp.org The unique structure of this compound can be leveraged to design highly specific biosensors for a variety of applications, from clinical diagnostics to food quality control. nih.govscirp.orgnih.gov

These biosensors could be designed to detect the presence of this compound itself or to monitor the activity of enzymes that interact with it. southampton.ac.ukscirp.org For example, an enzyme-based biosensor could utilize an enzyme that specifically recognizes this compound, producing a detectable signal upon binding or catalysis. scirp.org Such a tool could be invaluable for real-time monitoring of metabolic processes in research and clinical settings. nih.gov

Furthermore, the physical properties of D-Allose and its derivatives are being explored for their potential in clinical diagnosis. fortunejournals.com For instance, labeled D-Allose derivatives could be used as probes in noninvasive imaging techniques like positron emission tomography (PET), allowing for the visualization of metabolic activity in different organs. fortunejournals.com The stability of these compounds in biological fluids is a critical factor for such applications. fortunejournals.com

Advancements in High-Throughput Screening Methodologies for this compound Research

High-throughput screening (HTS) methodologies are essential for accelerating the pace of this compound research. exlibrisgroup.comjapsonline.com HTS allows for the rapid testing of large numbers of compounds or experimental conditions, making it a powerful tool for drug discovery and enzyme characterization. japsonline.comaxcelead-us.compotentiometricprobes.com In the context of this compound, HTS can be used to screen for enzymes with improved catalytic efficiency for its production or to identify novel biological activities of this compound and its derivatives. exlibrisgroup.comnih.gov

One of the challenges in the biotechnological production of D-Allose is the lack of efficient high-throughput screening methods for identifying improved enzyme variants. exlibrisgroup.comnih.gov The development of novel HTS assays, such as those based on enzyme-coupled reactions that produce a colorimetric or fluorescent signal, can greatly facilitate the discovery of more efficient enzymes for D-Allose synthesis. google.com These methods offer advantages in terms of cost, efficiency, and the ability to screen large libraries of mutants. google.com

HTS can also be applied to investigate the metabolic effects of this compound on a large scale. japsonline.com By exposing cell cultures to this compound in a high-throughput format, researchers can quickly assess its impact on cell viability, proliferation, and metabolic profiles. potentiometricprobes.com This information is crucial for understanding its potential therapeutic applications. medchemexpress.com

Computational Modeling and Simulation of this compound Interactions and Metabolism

Computational modeling and simulation are becoming indispensable tools for studying the interactions and metabolism of this compound at a molecular level. nih.govbiorxiv.org These methods allow researchers to build and analyze three-dimensional models of this compound interacting with proteins, such as enzymes and transporters. nih.govfrontiersin.org By simulating the dynamics of these interactions, scientists can gain insights into the molecular basis of binding specificity and catalytic mechanisms. nih.govbiorxiv.org

Molecular dynamics (MD) simulations, for example, can be used to predict the preferred conformations of this compound in the active site of an enzyme and to calculate the binding free energies. nih.govbiorxiv.org This information is invaluable for understanding enzyme function and for designing mutations to improve catalytic activity. nih.gov

Q & A

Q. How can I combine chemical synthesis and systems biology approaches to study this compound’s network-level effects?

  • Methodological Answer : Establish a feedback loop between synthetic chemists (optimizing deuteration yields) and biologists (performing RNA-seq on treated cells). Use agent-based modeling to simulate metabolic flux changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.